3-(Trifluoromethoxy)benzoylacetonitrile

Description

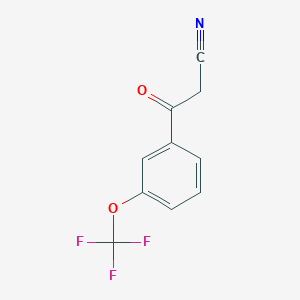

Structure

3D Structure

Properties

IUPAC Name |

3-oxo-3-[3-(trifluoromethoxy)phenyl]propanenitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6F3NO2/c11-10(12,13)16-8-3-1-2-7(6-8)9(15)4-5-14/h1-3,6H,4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPMFINNCXQBIPM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)OC(F)(F)F)C(=O)CC#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6F3NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10650535 | |

| Record name | 3-Oxo-3-[3-(trifluoromethoxy)phenyl]propanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10650535 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

677713-02-9 | |

| Record name | 3-Oxo-3-[3-(trifluoromethoxy)phenyl]propanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10650535 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Mechanistic Investigations of 3 Trifluoromethoxy Benzoylacetonitrile

Reactivity Profiles of the Active Methylene (B1212753) Group (α-Position)

The methylene group situated between the carbonyl and nitrile groups (the α-position) is known as an "active methylene" group. Its protons are significantly more acidic than those of a simple alkane due to the electron-withdrawing effects of the adjacent carbonyl and nitrile functionalities, which stabilize the resulting carbanion through resonance.

Acid-Base Properties and Nucleophilic Reactivity of the Enolizable Proton

The protons on the α-carbon of β-ketonitriles are enolizable and acidic. nih.gov Deprotonation by a base generates a resonance-stabilized enolate anion. This anion is a soft nucleophile and can participate in various carbon-carbon bond-forming reactions. The specific pKa value for 3-(Trifluoromethoxy)benzoylacetonitrile is not documented in available literature. The electron-withdrawing nature of the 3-(trifluoromethoxy)phenyl group is expected to slightly increase the acidity of these protons compared to unsubstituted benzoylacetonitrile (B15868).

Electrophilic Additions and Cycloaddition Reactions Involving the Active Methylene

The nucleophilic carbanion generated from the active methylene group can react with a wide range of electrophiles. Common reactions for this class of compounds include alkylations and acylations. Furthermore, active methylene compounds are known to participate in condensation reactions, such as the Knoevenagel condensation, with aldehydes and ketones. nih.gov They can also serve as components in cycloaddition reactions for the synthesis of complex heterocyclic structures. rsc.orgeurjchem.com However, no specific examples or mechanistic studies involving this compound in such reactions have been reported.

Reactivity of the Nitrile Functionality

The nitrile group is a versatile functional group characterized by a polarized carbon-nitrogen triple bond, making the carbon atom electrophilic. libretexts.org

Nucleophilic Attack and Hydrolysis Pathways

The electrophilic carbon of the nitrile group is susceptible to attack by nucleophiles. libretexts.org Nitriles can be hydrolyzed under acidic or basic conditions to yield carboxylic acids or their corresponding salts. libretexts.org The reaction typically proceeds through an amide intermediate. While this is a general transformation for nitriles, specific conditions and kinetic data for the hydrolysis of this compound are not available.

Participation in Intramolecular and Intermolecular Cyclization Processes

The nitrile group is a key participant in the synthesis of nitrogen-containing heterocycles. acs.org For β-ketonitriles, the nitrile group can react with the enolate or other nucleophilic centers, either intramolecularly or intermolecularly, to form rings like pyridines, pyrimidines, and pyrazoles. rsc.org For instance, the reaction of β-ketonitriles with hydrazine (B178648) derivatives is a common route to 5-aminopyrazoles. rsc.org Specific cyclization reactions starting from this compound are not documented.

Reactivity of the Carbonyl Group

The carbonyl group is highly polarized, with the carbon atom being electrophilic and the oxygen atom being nucleophilic and basic. libretexts.org This polarity governs its reactivity.

The primary reaction of the ketone carbonyl group is nucleophilic addition. libretexts.org Strong nucleophiles can attack the carbonyl carbon directly, while weaker nucleophiles often require acid catalysis to activate the carbonyl group. Common nucleophiles include organometallic reagents (like Grignard reagents), hydrides, amines, and alcohols. libretexts.orggatech.edu For β-ketonitriles, the reactivity of the carbonyl can sometimes be secondary to the reactivity of the active methylene group, depending on the reaction conditions. No specific studies on the nucleophilic addition to the carbonyl group of this compound have been found in the literature.

Condensation Reactions with Carbonyl-Containing Compounds.

This compound is a versatile precursor in the synthesis of various heterocyclic compounds through condensation reactions with carbonyl-containing compounds. The presence of the active methylene group flanked by the benzoyl and cyano moieties allows for facile reaction with aldehydes and ketones, leading to the formation of new carbon-carbon bonds and subsequent cyclization.

A significant application of these condensation reactions is the synthesis of substituted pyrazoles and pyrimidines, which are important scaffolds in medicinal chemistry. For instance, the reaction of this compound with hydrazines yields pyrazole (B372694) derivatives. The reaction proceeds through an initial condensation to form a hydrazone intermediate, which then undergoes intramolecular cyclization and dehydration to afford the aromatic pyrazole ring. The reaction conditions, such as the choice of solvent and catalyst (acidic or basic), can influence the reaction rate and yield.

Similarly, condensation with amidines or guanidine (B92328) leads to the formation of pyrimidine (B1678525) derivatives. This reaction typically involves the initial formation of an enamine or a related intermediate, followed by cyclization and elimination of a small molecule, such as water or ammonia (B1221849), to furnish the pyrimidine ring. The trifluoromethoxy group at the 3-position of the benzoyl ring is expected to influence the reactivity of the carbonyl group and the acidity of the methylene protons, thereby affecting the kinetics of these condensation reactions.

The Knoevenagel condensation is another important reaction of this compound, where it reacts with aldehydes or ketones in the presence of a weak base to form an α,β-unsaturated dinitrile or a related product. This reaction is a key step in the synthesis of various functionalized organic molecules. rsc.org The strong electron-withdrawing nature of the 3-trifluoromethoxybenzoyl and cyano groups enhances the acidity of the methylene protons, facilitating the initial deprotonation and subsequent condensation.

Furthermore, this compound can participate in three-component reactions. For example, a reaction with an aldehyde and a secondary cyclic amine can proceed via an initial Knoevenagel condensation followed by an aromatic nucleophilic substitution, particularly if the aldehyde contains an activatable leaving group. mdpi.com

Table 1: Examples of Condensation Reactions with 3-Substituted Benzoylacetonitriles

| Reactant 1 | Reactant 2 | Product Type | Reaction Conditions | Reference |

| 3-Substituted Benzoylacetonitrile | Hydrazine | Pyrazole | Acid or base catalysis | General knowledge |

| 3-Substituted Benzoylacetonitrile | Amidine/Guanidine | Pyrimidine | Base catalysis | General knowledge |

| 3-Substituted Benzoylacetonitrile | Aldehyde/Ketone | α,β-Unsaturated product | Knoevenagel Condensation | rsc.org |

| 3-Substituted Benzoylacetonitrile | Aldehyde, Secondary Amine | Substituted Benzylidene Derivative | Three-component reaction | mdpi.com |

Note: This table provides generalized examples of reactions that are expected for this compound based on the known reactivity of analogous benzoylacetonitriles.

Specific Reduction and Oxidation Pathways.

The chemical structure of this compound offers multiple sites for reduction and oxidation reactions. The ketone and nitrile functional groups are the primary targets for reduction.

The carbonyl group of the benzoyl moiety can be selectively reduced to a secondary alcohol using mild reducing agents such as sodium borohydride (B1222165) (NaBH₄). masterorganicchemistry.com This reaction typically proceeds in an alcoholic solvent like methanol (B129727) or ethanol. The trifluoromethoxy substituent, being electron-withdrawing, may slightly increase the reactivity of the carbonyl group towards nucleophilic attack by the hydride ion. More powerful reducing agents, such as lithium aluminum hydride (LiAlH₄), would also reduce the ketone but might also affect the nitrile group.

The nitrile group can be reduced to a primary amine. This transformation typically requires stronger reducing agents than those used for the ketone, such as lithium aluminum hydride or catalytic hydrogenation under high pressure. The choice of reducing agent and reaction conditions allows for the selective reduction of either the ketone or the nitrile, or both. For instance, catalytic hydrogenation with a suitable catalyst could potentially reduce both functional groups. The reduction of nitriles can also be achieved using sodium borohydride in the presence of a catalyst like amorphous nickel. rsc.org

Oxidation of this compound is less commonly explored. The aromatic ring is generally resistant to oxidation under mild conditions due to the deactivating effect of the trifluoromethoxy and benzoylacetonitrile substituents. Strong oxidizing agents, such as potassium permanganate (B83412) or chromic acid, under harsh conditions could lead to the degradation of the molecule, including cleavage of the aromatic ring. youtube.comyoutube.com The benzylic methylene group is a potential site for oxidation, although its reactivity is influenced by the adjacent electron-withdrawing groups. Specific and controlled oxidation of this position would likely require specialized reagents and reaction conditions.

Influence of the 3-Trifluoromethoxy Substituent on Reaction Kinetics and Selectivity.

Electronic Effects on Aromatic Ring Reactivity and Substituent-Directed Effects.

The 3-trifluoromethoxy (-OCF₃) group exerts a significant electronic influence on the reactivity of the aromatic ring in this compound. The -OCF₃ group is strongly electron-withdrawing, primarily through a powerful inductive effect (-I) originating from the high electronegativity of the fluorine atoms. beilstein-journals.org This inductive effect deactivates the aromatic ring towards electrophilic aromatic substitution reactions. minia.edu.eg

In electrophilic aromatic substitution reactions, the incoming electrophile will be directed to the meta positions relative to both the trifluoromethoxy group and the benzoylacetonitrile substituent. The 3-position of the benzoylacetonitrile moiety means that the positions ortho and para to it (positions 2, 4, and 6 of the phenyl ring) are deactivated. The 3-trifluoromethoxy group also deactivates the ring and directs incoming electrophiles to the positions meta to it (positions 2, 4, and 6). Therefore, any electrophilic substitution would be highly disfavored and would likely occur at the 5-position, which is meta to both deactivating groups, albeit at a very slow rate.

The electron-withdrawing nature of the 3-trifluoromethoxy group also influences the reactivity of the side chain. It increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. Furthermore, it enhances the acidity of the α-protons of the methylene group, facilitating their removal in base-catalyzed reactions such as condensation reactions.

Steric Considerations in Determining Reaction Pathways and Outcomes.

The trifluoromethoxy group, while not excessively large, does introduce a degree of steric hindrance that can influence the regioselectivity and stereoselectivity of reactions. The steric bulk of the -OCF₃ group is considered to be greater than that of a methyl group and can impact the approach of reagents to the adjacent positions on the aromatic ring and the carbonyl group. mdpi.comjst.go.jp

In reactions involving the aromatic ring, the steric presence of the 3-trifluoromethoxy group can further disfavor substitution at the ortho positions (positions 2 and 4), reinforcing the electronic preference for meta-substitution (at position 5).

For reactions at the carbonyl center, the steric hindrance from the 3-trifluoromethoxy group is less pronounced as it is one carbon atom removed. However, in reactions involving bulky nucleophiles or catalysts, the substituent may influence the facial selectivity of the attack on the carbonyl group, potentially leading to diastereoselectivity if a chiral center is formed.

In condensation reactions, the steric environment around the active methylene group is primarily dictated by the benzoyl group. The 3-trifluoromethoxy substituent is unlikely to have a major direct steric impact on the initial condensation step but could influence the conformation of intermediates and transition states in subsequent cyclization steps, thereby affecting the stereochemical outcome of the final product.

Table 2: Electronic and Steric Properties of the 3-Trifluoromethoxy Substituent

| Property | Description | Impact on Reactivity |

| Electronic Effect | Strong electron-withdrawing (-I effect > +R effect) | Deactivates the aromatic ring towards electrophilic substitution. Increases the electrophilicity of the carbonyl carbon and the acidity of the methylene protons. |

| Directing Effect | Meta-directing in electrophilic aromatic substitution. | Directs incoming electrophiles to the 5-position of the aromatic ring. |

| Steric Effect | Moderate steric bulk. | Can influence regioselectivity by disfavoring reactions at adjacent positions. May play a role in the stereochemical outcome of reactions. |

Advanced Mechanistic Studies of Transformations Involving Benzoylacetonitriles.

Catalytic Reaction Mechanisms, e.g., Transition-Metal-Catalyzed C-H Activation and Annulations.

While specific mechanistic studies on this compound are not extensively reported, the reactivity of the broader class of benzoylacetonitriles has been investigated in advanced catalytic transformations, particularly in transition-metal-catalyzed C-H activation and annulation reactions. These studies provide a framework for understanding the potential reactivity of the target molecule.

Rhodium(III)-catalyzed cascade oxidative annulation of benzoylacetonitrile with alkynes has been computationally studied. researchgate.net The proposed mechanism involves a stepwise process. The first step is an annulation that proceeds via C(sp³)–H bond cleavage of the active methylene group, followed by C(sp²)–H bond cleavage at the ortho-position of the benzoyl group. Subsequent alkyne insertion into the Rh-C(sp²) bond, enolization of the ketone, and reductive elimination lead to a 1-naphthol (B170400) intermediate. researchgate.net The second annulation step involves O-H cleavage of the naphthol, another C(sp²)–H activation, alkyne insertion, and C-O reductive elimination to form the final naphtho[1,8-bc]pyran product. researchgate.net For this compound, the electron-withdrawing substituent would likely influence the energetics of the C-H activation steps and the stability of the organometallic intermediates.

Annulation reactions of benzoylacetonitriles can also be achieved through other catalytic systems. For instance, a Tf₂O-catalyzed [3+2+1] benzannulation of an enaminone with an acylacetonitrile has been theoretically investigated, leading to multisubstituted arylnitriles. researchgate.net This type of transformation highlights the versatility of the benzoylacetonitrile scaffold in constructing complex aromatic systems.

The development of transition-metal-catalyzed C-H functionalization provides a powerful tool for the synthesis of complex molecules. researchgate.netrsc.org The benzoylacetonitrile moiety contains both C(sp²)-H bonds on the aromatic ring and an acidic C(sp³)-H bond, both of which are potential sites for activation. The directing group ability of the carbonyl oxygen can facilitate ortho-C-H activation, leading to the formation of various fused heterocyclic systems. The electronic properties of the 3-trifluoromethoxy substituent would play a crucial role in modulating the reactivity and selectivity of such C-H activation/functionalization reactions.

Investigations into Radical and Ionic Reaction Pathways

The reactivity of this compound is primarily governed by the presence of a β-ketonitrile moiety and a trifluoromethoxy-substituted aromatic ring. These features render the molecule susceptible to both ionic and radical-mediated transformations, opening avenues for the synthesis of a wide array of heterocyclic and carbocyclic systems.

Ionic Reaction Pathways

The β-ketonitrile functional group is a versatile precursor for various ionic reactions, particularly in the synthesis of heterocyclic compounds through cyclocondensation reactions with dinucleophilic reagents. The electron-withdrawing nature of the trifluoromethoxy group can further influence the reactivity of the benzoyl portion of the molecule.

One of the prominent ionic reaction pathways for β-ketonitriles is the Gewald aminothiophene synthesis . wikipedia.orgorganic-chemistry.orgarkat-usa.org This multicomponent reaction involves the condensation of a ketone or β-dicarbonyl compound with a cyano-activated methylene compound and elemental sulfur in the presence of a base to yield polysubstituted 2-aminothiophenes. wikipedia.org While direct experimental data for this compound in the Gewald reaction is not extensively documented in publicly available literature, its structural similarity to other β-ketonitriles strongly suggests its potential to participate in this transformation. The likely mechanism would involve the initial formation of a Knoevenagel condensation product, followed by the addition of sulfur and subsequent cyclization.

Furthermore, the 1,3-dicarbonyl-like nature of this compound makes it an ideal substrate for condensation reactions with various dinucleophiles to construct five- and six-membered heterocyclic rings.

Reaction with Hydrazine: The reaction with hydrazine and its derivatives is a classical method for the synthesis of pyrazoles. mdpi.comorganic-chemistry.org The condensation of this compound with hydrazine would be expected to proceed via initial nucleophilic attack of one of the hydrazine nitrogens on one of the carbonyl carbons, followed by intramolecular cyclization and dehydration to afford the corresponding 3-amino-5-(3-(trifluoromethoxy)phenyl)pyrazole. The regioselectivity of this reaction can sometimes be influenced by the reaction conditions and the substitution pattern of the hydrazine.

Reaction with Amidines: Similarly, reaction with amidines, such as guanidine, provides a straightforward route to pyrimidine derivatives. bu.edu.egresearchgate.netmdpi.com The reaction likely proceeds through the initial formation of an intermediate by the addition of the amidine to the β-ketonitrile, followed by cyclization and elimination of a small molecule like water or ammonia to furnish a 2-amino-4-hydroxy-6-(3-(trifluoromethoxy)phenyl)pyrimidine.

The following table summarizes the expected heterocyclic products from the ionic reactions of this compound with common dinucleophiles.

| Dinucleophile | Expected Heterocyclic Product | Reaction Type |

| Hydrazine | 3-Amino-5-(3-(trifluoromethoxy)phenyl)pyrazole | Cyclocondensation |

| Guanidine | 2-Amino-4-hydroxy-6-(3-(trifluoromethoxy)phenyl)pyrimidine | Cyclocondensation |

| Elemental Sulfur/Amine (Gewald) | 2-Amino-3-cyano-4-(3-(trifluoromethoxy)phenyl)thiophene | Multicomponent Cyclocondensation |

Radical Reaction Pathways

While ionic pathways for β-ketonitriles are well-established, investigations into their radical-mediated reactions are also gaining attention. The presence of the trifluoromethoxy group, known for its high electronegativity and potential to influence radical stability, adds another layer of complexity and opportunity to the reactivity of this compound.

Furthermore, the aromatic ring of this compound could be subject to radical aromatic substitution reactions. The trifluoromethoxy group is generally considered to be a meta-directing group in electrophilic aromatic substitution, and its influence on the regioselectivity of radical aromatic substitution would be an interesting area for investigation.

The following table outlines potential radical reaction pathways for this compound, based on general principles of radical chemistry.

| Reaction Type | Potential Outcome | Initiator/Conditions |

| Radical Addition to Nitrile | Formation of a ketimine radical intermediate | Radical initiator (e.g., AIBN), radical source |

| Radical Aromatic Substitution | Substitution on the aromatic ring | Radical source, high temperature or photochemical conditions |

| Intramolecular Radical Cyclization | Formation of a cyclic product (requires appropriate substrate modification) | Radical initiator, suitable tethered radical acceptor |

Application in Advanced Organic Synthesis: Derivatization and Functionalization

Synthesis of Diverse Heterocyclic Compounds Utilizing the 3-(Trifluoromethoxy)benzoylacetonitrile Core

The dual reactivity of the 1,3-dicarbonyl-like functionality in this compound allows it to serve as a key building block for a multitude of heterocyclic systems through various condensation and cyclization reactions.

The benzoylacetonitrile (B15868) framework is a classic synthon for the synthesis of five-membered heterocycles. The reaction pathways typically involve the reaction of the active methylene (B1212753) group and the carbonyl group with dinucleophilic or electrophilic reagents.

Pyrazoles: One of the most common applications is the synthesis of pyrazoles through condensation with hydrazine (B178648) derivatives. The reaction of this compound with hydrazine hydrate (B1144303) would yield 3-amino-5-(3-(trifluoromethoxy)phenyl)-1H-pyrazole. The use of substituted hydrazines allows for the introduction of diversity at the N1 position of the pyrazole (B372694) ring, a crucial vector for tuning pharmacological properties. google.comrsc.org

Isoxazoles: Similarly, reaction with hydroxylamine (B1172632) hydrochloride leads to the formation of isoxazole (B147169) derivatives. This reaction provides 5-amino-3-[3-(trifluoromethoxy)phenyl]isoxazole, a scaffold present in numerous pharmacologically active compounds. numberanalytics.comnih.govresearchgate.net

Thiazoles: The Gewald reaction provides a powerful route to aminothiophenes, and analogous strategies can be used for thiazole (B1198619) synthesis. For instance, reaction with elemental sulfur and an amine can lead to thiophene (B33073) derivatives, while reaction with α-haloketones or other sulfur-containing reagents can yield substituted thiazoles. wikipedia.orgnih.gov

The general schemes for these syntheses are well-established for the parent benzoylacetonitrile and are directly applicable to its 3-(trifluoromethoxy) analog. wikipedia.org

Table 1: Synthesis of Five-Membered Heterocycles from this compound

| Heterocycle | Key Reagent(s) | General Product Structure |

|---|---|---|

| Pyrazole | Hydrazine hydrate or substituted hydrazines (R-NHNH₂) | 3-Amino-1-R-5-(3-(trifluoromethoxy)phenyl)pyrazole |

| Isoxazole | Hydroxylamine (NH₂OH) | 5-Amino-3-(3-(trifluoromethoxy)phenyl)isoxazole |

| Thiazole | α-Halocarbonyl compounds and a sulfur source (e.g., Lawesson's reagent) | Substituted 2-amino-4-(3-(trifluoromethoxy)phenyl)thiazole |

| Pyrrole | α-Aminoketones or via Paal-Knorr synthesis variants | Substituted 2-amino-4-(3-(trifluoromethoxy)phenyl)pyrrole |

The versatility of this compound extends to the synthesis of six-membered heterocycles, which are ubiquitous in medicinal chemistry and materials science.

Pyridines: Substituted pyridines can be synthesized through multicomponent reactions. For example, the reaction of this compound with an aldehyde and an ammonium (B1175870) salt (or another nitrogen source) under oxidizing conditions can yield highly functionalized pyridine (B92270) derivatives. nordmann.global

Pyrimidines: Condensation with amidines, guanidine (B92328), or urea (B33335) is a standard method for constructing the pyrimidine (B1678525) ring. Reacting this compound with guanidine, for instance, would produce 2,4-diamino-6-(3-(trifluoromethoxy)phenyl)pyrimidine. rsc.org

Quinolines: The Friedländer annulation, which involves the reaction of a 2-aminoaryl ketone or aldehyde with a compound containing an activated methylene group, can be adapted. Here, this compound can serve as the active methylene component, reacting with a suitable 2-aminoaryl aldehyde to form a substituted quinoline-3-carbonitrile. nordmann.global

Pyrans: Reaction with malononitrile (B47326) or ethyl cyanoacetate (B8463686) under basic conditions can lead to the formation of pyran derivatives through a Michael addition followed by intramolecular cyclization. nih.gov

The heterocyclic systems synthesized in the preceding sections can themselves serve as intermediates for the construction of more complex fused and polycyclic frameworks. For instance, the amino group on a synthesized pyrazole or pyrimidine can be used as a handle for further annulation reactions, leading to pyrazolo[3,4-d]pyrimidines or pyrido[2,3-d]pyrimidines, respectively. masterorganicchemistry.com These fused systems are privileged scaffolds in kinase inhibitor design and other areas of medicinal chemistry.

Construction of Carbocyclic Frameworks and Other Non-Heterocyclic Scaffolds

While renowned for its role in heterocycle synthesis, the benzoylacetonitrile core is also adept at forming carbocyclic structures. Recent advances in transition-metal catalysis have unlocked novel pathways for this purpose. Rhodium(III)-catalyzed cascade reactions of benzoylacetonitriles with propargyl alcohols have been shown to produce highly functionalized benzofulvenes. This transformation proceeds via a sequence of C-H activation, cyclization, and dehydration, demonstrating the potential of this compound to participate in advanced C-H functionalization cascades to build complex carbocyclic frameworks.

Development of Structurally Diverse Analogs and Libraries for Specialized Research

The numerous reaction pathways available to this compound make it an ideal starting material for the generation of compound libraries for high-throughput screening. The multicomponent nature of many of its reactions allows for the rapid generation of molecular diversity. By varying the reaction partners—such as different aldehydes and nitrogen sources in pyridine synthesis, or various substituted hydrazines in pyrazole synthesis—large libraries of related compounds can be efficiently produced. The consistent presence of the 3-(trifluoromethoxy)phenyl moiety provides a common anchor point while allowing for extensive functionalization elsewhere on the scaffold, which is a key strategy in modern drug discovery.

Strategies for Regioselective and Stereoselective Functionalization

Controlling the outcome of chemical reactions to favor a specific isomer is a central goal of modern synthesis. The reactions of this compound offer several opportunities for regioselective and stereoselective control.

Regioselectivity: In reactions with unsymmetrical reagents, such as a substituted hydrazine, the cyclization can potentially lead to two different regioisomers. The electronic nature of the 3-(trifluoromethoxy)benzoyl group influences the relative electrophilicity of the carbonyl carbon and the β-carbon of a potential enone intermediate, thereby directing the nucleophilic attack. numberanalytics.comwikipedia.org The strongly electron-withdrawing nature of the trifluoromethoxy group can enhance the regioselectivity of these cyclization reactions compared to the unsubstituted parent compound. For example, in the synthesis of pyrazoles, the initial attack of the substituted nitrogen of the hydrazine typically occurs at the more electrophilic carbonyl carbon.

Stereoselectivity: While the core reactions often produce aromatic, achiral products, stereoselectivity becomes crucial when the resulting heterocycles are further functionalized or when the initial reaction creates chiral centers. For instance, the Rh(III)-catalyzed synthesis of benzofulvenes from benzoylacetonitriles and propargyl alcohols has been reported to be highly stereoselective, yielding only the E-isomers. Furthermore, asymmetric catalysis can be employed to control the stereochemistry of reactions involving the active methylene group, leading to enantioenriched products.

Computational and Theoretical Studies of 3 Trifluoromethoxy Benzoylacetonitrile

Quantum Chemical Calculations on Molecular Structure, Conformation, and Energetics

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 3-(Trifluoromethoxy)benzoylacetonitrile, methods like Density Functional Theory (DFT) and ab initio calculations would be employed to determine its most stable three-dimensional structure.

Energetics: Computational methods can provide precise calculations of the molecule's thermodynamic properties. The enthalpy of formation, Gibbs free energy, and entropy would be calculated to assess its stability. superfri.org By comparing the energies of different conformers, scientists can predict the most abundant structure at a given temperature. Vibrational frequency calculations are also essential, not only to confirm that the optimized structure is a true energy minimum but also to predict its infrared (IR) spectrum. superfri.org

A hypothetical data table for the lowest energy conformer might look like this:

| Property | Predicted Value | Method/Basis Set |

| Total Energy (Hartree) | Value | B3LYP/6-311+G |

| Enthalpy of Formation (kJ/mol) | Value | G4MP2 |

| Dipole Moment (Debye) | Value | B3LYP/6-311+G |

| Rotational Constant A (GHz) | Value | B3LYP/6-311+G |

| Rotational Constant B (GHz) | Value | B3LYP/6-311+G |

| Rotational Constant C (GHz) | Value | B3LYP/6-311+G** |

Computational Investigations of Reaction Mechanisms and Transition States

Computational chemistry is a powerful tool for elucidating the step-by-step pathways of chemical reactions, identifying short-lived intermediates, and characterizing high-energy transition states. researchgate.netrsc.org For this compound, this could involve studying its synthesis or its participation in subsequent reactions.

For instance, in a potential cycloaddition reaction, computational models could map out the entire reaction coordinate. mdpi.com This would involve locating the transition state structure connecting the reactants and products. The activation energy, which is the energy barrier that must be overcome for the reaction to occur, can be calculated from the energy difference between the reactants and the transition state. nih.gov This information is crucial for understanding reaction kinetics and predicting reaction rates. scienceopen.com Theories like the Molecular Electron Density Theory (MEDT) could be applied to classify the reaction type and understand the electronic flow during the process. mdpi.com

Prediction of Reactivity and Selectivity Profiles using Theoretical Models

Theoretical models allow for the prediction of how this compound will behave in a chemical reaction. Reactivity indices derived from DFT, such as chemical potential, hardness, and electrophilicity, can quantify its tendency to react. biointerfaceresearch.com

Reactivity: Analysis of the Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is central to predicting reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO gap is a key indicator of chemical reactivity and stability. nih.gov

Selectivity: In reactions where multiple products are possible (e.g., regioselectivity or stereoselectivity), computational models can predict the major product by comparing the activation energies of the different reaction pathways. mdpi.com The pathway with the lowest energy barrier will be the most favorable. For this compound, this could predict the outcome of reactions at the nitrile, carbonyl, or aromatic ring positions.

| Reactivity Descriptor | Predicted Value (eV) | Description |

| HOMO Energy | Value | Indicates electron-donating ability |

| LUMO Energy | Value | Indicates electron-accepting ability |

| HOMO-LUMO Gap | Value | Correlates with chemical stability and reactivity |

| Global Electrophilicity (ω) | Value | Measures the ability to accept electrons |

| Global Hardness (η) | Value | Measures resistance to charge transfer |

Analysis of Electronic Properties and Their Influence on Chemical Behavior

The arrangement of electrons within this compound dictates its physical and chemical properties. Computational analysis can provide a detailed picture of this electronic landscape.

Charge Distribution: Methods such as Natural Bond Orbital (NBO) analysis or Mulliken population analysis can calculate the partial atomic charges on each atom. This reveals the electron distribution across the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) centers. The strongly electronegative fluorine and oxygen atoms in the trifluoromethoxy group, along with the oxygen and nitrogen in the benzoylacetonitrile (B15868) portion, are expected to significantly polarize the molecule.

Molecular Electrostatic Potential (MEP): An MEP map provides a visual representation of the charge distribution on the molecule's surface. Color-coding indicates regions of negative potential (red), which are susceptible to electrophilic attack, and positive potential (blue), which are prone to nucleophilic attack. This tool is invaluable for predicting how the molecule will interact with other reagents.

In Silico Design and Virtual Screening for Novel Reactions and Derivatives

Computational methods enable the design of new molecules and the prediction of their properties before they are ever synthesized in a lab, a process known as in silico design. nih.govresearchgate.net

Design of Derivatives: Starting with the this compound scaffold, chemists can computationally introduce various functional groups at different positions. For each new derivative, the properties discussed in the previous sections—stability, reactivity, and electronic characteristics—can be rapidly calculated. nih.gov This allows for the systematic exploration of chemical space to identify derivatives with desired properties, for example, as potential building blocks in medicinal chemistry or materials science. cyberleninka.ru

Virtual Screening: If this compound or its derivatives are being considered for a specific application, such as enzyme inhibition, virtual screening can be employed. This involves using molecular docking simulations to predict how well these compounds bind to the active site of a target protein. cyberleninka.ru The simulations calculate a binding affinity or docking score, which helps to prioritize the most promising candidates for synthesis and experimental testing. nih.gov This approach significantly accelerates the discovery process for new functional molecules.

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for 3-(Trifluoromethoxy)benzoylacetonitrile, and how can reaction conditions be optimized for yield?

- Methodological Answer : The compound is typically synthesized via Knoevenagel condensation between 3-(trifluoromethoxy)benzaldehyde and acetonitrile derivatives. Key parameters include:

- Catalyst selection : Use piperidine or ammonium acetate in ethanol under reflux (80–90°C) .

- Solvent optimization : Polar aprotic solvents (e.g., DMF) enhance reaction rates, while toluene improves yield via azeotropic water removal.

- Purification : Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization from ethanol achieves >95% purity .

Q. How should researchers handle and store this compound to ensure safety and stability?

- Methodological Answer :

- Storage : Store in airtight containers under inert gas (N₂/Ar) at –20°C to prevent hydrolysis of the nitrile group.

- Safety protocols : Use fume hoods, nitrile gloves, and eye protection. Avoid contact with strong acids/bases due to potential HCN release .

- Decontamination : Neutralize spills with 10% sodium bicarbonate solution followed by ethanol rinsing .

Q. What analytical techniques confirm the structural integrity of this compound post-synthesis?

- Methodological Answer :

- NMR spectroscopy : ¹H/¹³C NMR (CDCl₃) identifies key signals: trifluoromethoxy (–OCF₃, δ 120–125 ppm in ¹⁹F NMR), benzoyl carbonyl (δ 190–195 ppm), and acetonitrile (δ 3.5–4.0 ppm) .

- HPLC-MS : Reverse-phase C18 column (acetonitrile/water gradient) coupled with ESI-MS verifies molecular ion peaks (m/z ~259.2) .

Advanced Research Questions

Q. How does the tert-amino effect influence cyclization mechanisms of intermediates derived from this compound?

- Methodological Answer : The tert-amino effect facilitates intramolecular cyclization via a six-membered transition state, forming 1,2,3,4-tetrahydroquinoline derivatives. Experimental validation involves:

- Kinetic monitoring : UV-Vis spectroscopy tracks reaction progress at λmax 280–320 nm .

- Stereoselectivity control : Chiral HPLC (Chiralpak IA column) resolves enantiomers, while DFT calculations model transition-state geometries .

Q. What kinetic models are appropriate for studying cyclization reactions involving this compound derivatives?

- Methodological Answer :

- Pseudo-first-order kinetics : Apply under excess reagent conditions. Rate constants (k) are derived from ln([A]₀/[A]) vs. time plots.

- Eyring analysis : Calculate activation parameters (ΔH‡, ΔS‡) using rate data at multiple temperatures (25–60°C) .

- Competing pathways : Use Hammett plots to correlate substituent effects (σ values) on reaction rates .

Q. How do electron-withdrawing groups (e.g., trifluoromethoxy) affect the reactivity of benzoylacetonitrile derivatives in heterocyclic synthesis?

- Methodological Answer :

- Electronic effects : The –OCF₃ group stabilizes enolate intermediates, accelerating cyclization but reducing nucleophilic attack at the nitrile group.

- Comparative studies : Contrast reactivity with –OCH₃ or –NO₂ analogs via Hammett substituent constants (σₚ values) .

- Solvent polarity : High dielectric solvents (e.g., DMSO) enhance polarization of the carbonyl group, favoring cyclization .

Q. What strategies mitigate competing side reactions during the synthesis of complex heterocycles using this compound?

- Methodological Answer :

- Protecting groups : Temporarily protect the nitrile with trimethylsilyl groups to prevent hydrolysis during acidic/basic steps .

- Temperature modulation : Lower temperatures (0–5°C) suppress Michael addition side reactions.

- Catalyst screening : Transition-metal catalysts (e.g., Pd(OAc)₂) redirect selectivity toward C–C coupling over decomposition .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.